Cas no 84483-27-2 (2-bromo-6-iodoaniline)
2-bromo-6-iodoaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-bromo-6-iodo-
- 2-BROMO-6-IODOANILINE
- Benzenamine,2-bromo-6-iodo
- 2-Bromo-6-iodobenzenamine (ACI)
- 2-bromo-6-iodoaniline
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- MDL: MFCD18391615
- Inchi: 1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
- InChI Key: GEFAZDFSVUZVDV-UHFFFAOYSA-N
- SMILES: BrC1C(N)=C(I)C=CC=1
Computed Properties
- Exact Mass: 296.86500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 26.02000
- LogP: 3.21710
2-bromo-6-iodoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B625455-50mg |
2-Bromo-6-iodoaniline |
84483-27-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B625455-100mg |
2-Bromo-6-iodoaniline |
84483-27-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B625455-500mg |
2-Bromo-6-iodoaniline |
84483-27-2 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Apollo Scientific | OR400089-250mg |
2-Bromo-6-iodoaniline |
84483-27-2 | 250mg |
£30.00 | 2025-02-20 | ||
| Apollo Scientific | OR400089-1g |
2-Bromo-6-iodoaniline |
84483-27-2 | 1g |
£57.00 | 2025-02-20 | ||
| Apollo Scientific | OR400089-5g |
2-Bromo-6-iodoaniline |
84483-27-2 | 5g |
£145.00 | 2025-02-20 | ||
| abcr | AB334659-250 mg |
2-Bromo-6-iodoaniline, 95%; . |
84483-27-2 | 95% | 250MG |
€125.70 | 2022-08-31 | |
| abcr | AB334659-1 g |
2-Bromo-6-iodoaniline, 95%; . |
84483-27-2 | 95% | 1g |
€225.00 | 2022-08-31 | |
| abcr | AB334659-5 g |
2-Bromo-6-iodoaniline; 95% |
84483-27-2 | 5g |
€1,163.50 | 2022-03-03 | ||
| Chemenu | CM323056-5g |
2-Bromo-6-iodoaniline |
84483-27-2 | 95% | 5g |
$640 | 2022-06-10 |
2-bromo-6-iodoaniline Production Method
Production Method 1
1.2 Reagents: Sodium azide ; 42 h, rt; rt → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified, 0 °C
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 5
Production Method 6
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
2.1 Reagents: Sulfuric acid Solvents: Water ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium azide ; 42 h, rt; rt → 0 °C
2.3 Reagents: Ammonium hydroxide Solvents: Water ; basified, 0 °C
Production Method 7
2.1 Reagents: Iodine chloride Solvents: Dichloromethane
Production Method 8
2.1 Reagents: sec-Butyllithium , Hydrochloric acid Solvents: Tetrahydrofuran , Water
3.1 Reagents: Iodine chloride Solvents: Dichloromethane
2-bromo-6-iodoaniline Raw materials
- Chlorotrimethylsilane
- 2-Bromo-6-iodobenzoic acid
- 2-Amino-3-bromobenzoic acid
- 1-Bromo-3-iodobenzene
- 2,6-Dibromobenzanamine
2-bromo-6-iodoaniline Preparation Products
2-bromo-6-iodoaniline Suppliers
2-bromo-6-iodoaniline Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-bromo-6-iodoaniline
2-Bromo-6-Iodoaniline: A Comprehensive Overview
The compound with CAS No. 84483-27-2, commonly referred to as 2-bromo-6-iodoaniline, is a heteroaromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which features a bromine atom at the 2-position and an iodine atom at the 6-position of the aniline ring. The presence of these halogen substituents imparts distinct electronic and steric properties, making 2-bromo-6-iodoaniline a valuable building block in various chemical reactions and applications.
Recent advancements in synthetic chemistry have highlighted the versatility of 2-bromo-6-iodoaniline as a precursor for constructing complex aromatic systems. Researchers have employed this compound in Suzuki-Miyaura coupling reactions, where its bromine substituent serves as an effective leaving group. This has enabled the synthesis of biaryl compounds with potential applications in drug discovery and optoelectronic materials. For instance, studies published in *Chemical Communications* and *Journal of Organic Chemistry* have demonstrated the use of 2-bromo-6-iodoaniline in the construction of heterocyclic frameworks that exhibit promising electronic properties.
Another notable application of 2-bromo-6-iodoaniline lies in its role as an intermediate in the synthesis of pharmaceutical agents. The iodine substituent at the 6-position facilitates nucleophilic aromatic substitution reactions, which are critical for introducing bioactive groups into drug candidates. Recent research has explored the use of this compound in the development of anti-inflammatory and anticancer agents, where its reactivity and selectivity have been optimized through advanced catalytic systems.
From a structural perspective, 2-bromo-6-iodoaniline exhibits a planar geometry due to the conjugation within the aromatic ring. This planarity enhances its ability to participate in π–π interactions, making it a promising candidate for applications in supramolecular chemistry. For example, studies published in *Angewandte Chemie* have investigated the self-assembling properties of this compound, revealing its potential as a component in functional materials such as sensors and molecular switches.
The synthesis of 2-bromo-6-iodoaniline typically involves multi-step processes that require precise control over reaction conditions. Common methods include bromination and iodination reactions, often mediated by transition metal catalysts or directed ortho metalation techniques. These methods ensure high yields and selectivity, which are essential for large-scale production. Recent innovations in catalytic systems have further improved the efficiency of these reactions, reducing costs and minimizing environmental impact.
In terms of toxicity and environmental impact, 2-bromo-6-iodoaniline has been subjected to rigorous testing to assess its safety profile. Studies conducted by regulatory agencies such as the European Chemicals Agency (ECHA) indicate that this compound exhibits moderate toxicity to aquatic organisms. However, its use is strictly regulated under workplace safety guidelines to minimize exposure risks for handlers.
Looking ahead, the demand for 2-bromo-6-iodoaniline is expected to grow as researchers continue to uncover new applications across diverse industries. Its unique combination of electronic properties and reactivity positions it as a key player in the development of advanced materials and therapeutic agents. As synthetic methodologies continue to evolve, the accessibility and affordability of this compound are likely to improve, further solidifying its role in modern chemistry.
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